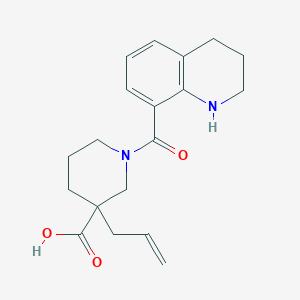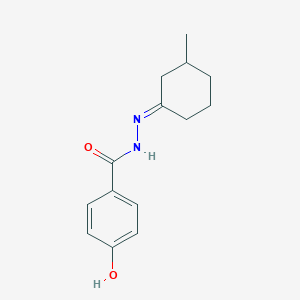![molecular formula C16H16ClNO3S B5514707 N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)
N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide
Descripción general
Descripción
N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of intracellular tyrosine kinases that are involved in cytokine signaling pathways. This molecule has been widely studied for its potential therapeutic applications in various autoimmune disorders and inflammation-related diseases.
Aplicaciones Científicas De Investigación
Photocatalysis and Environmental Remediation
Zinc oxide nanoparticles (ZnONPs) exhibit excellent photocatalytic properties. When exposed to UV light, they can degrade organic pollutants, disinfect water, and remove harmful chemicals from the environment. ZnONPs are used in wastewater treatment, air purification, and self-cleaning coatings .
Biomedical Applications
ZnONPs have gained attention in medicine due to their biocompatibility, low toxicity, and antimicrobial properties. Some applications include:
- Cancer Therapy : ZnONPs can selectively target cancer cells, making them promising for targeted drug delivery and photodynamic therapy .
Agriculture
ZnO nanoparticles are explored for crop protection, improving plant growth, and controlling pests and diseases.
Mecanismo De Acción
Target of Action
It is known that zinc, the primary component of this compound, plays a crucial role in various biological processes . It is involved in the regulation of cellular homeostasis and has been increasingly recognized for its role in disease development .
Mode of Action
Zinc, as a component of this compound, is known to interact with a wide range of structures and functions within the cell . Zinc fingers, for instance, have identified functions in several diseases and are increasingly recognized as drug targets . The replacement of Zn(II) by another metal ion in zinc fingers is one of the most prominent methods of inhibition .
Biochemical Pathways
ZINC00114835 likely affects multiple biochemical pathways due to the involvement of zinc in numerous biological processes. Zinc is essential as a catalytic, structural, and regulatory ion and is involved in homeostasis, immune responses, oxidative stress, apoptosis, and aging . .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound play a crucial role in its bioavailability and efficacy .
Result of Action
It is known that zinc, as a component of this compound, plays a crucial role in cell proliferation, survival/death, and dna repair mechanisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, salinity is a significant environmental factor that regulates the aggregation, dissolution, and toxicity of zinc oxide nanoparticles . .
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-12-5-7-15(8-6-12)22(20,21)10-9-16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAFCZYBDGUIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323910 | |
| Record name | N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
CAS RN |
428851-18-7 | |
| Record name | N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)


![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)
![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)
![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)


![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)